
4-Chlorobenzyl cyanide
Overview
Description
4-Chlorobenzyl cyanide (C$8$H$6$ClN), also known as (4-chlorophenyl)acetonitrile, is a halogenated aromatic nitrile with a molecular weight of 151.59 g/mol . Its boiling point is 267 °C, and it is sparingly soluble in water (0.3 g/L) but dissolves in organic solvents like acetone and ethanol . The compound features a nitrile (-CN) group attached to a benzyl moiety substituted with a chlorine atom at the para position. Its IR spectrum shows characteristic peaks for the nitrile group (2251 cm$^{-1}$) and C-Cl bond (487 cm$^{-1}$) .
This compound is a key intermediate in pharmaceuticals, such as chlorphenamine (antihistamine) and sibutramine (appetite suppressant) . It is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with cyanide ions under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl cyanide is typically synthesized through the reaction of 4-Chlorobenzyl chloride with sodium cyanide. The process involves heating 4-Chlorobenzyl chloride and benzyldodecyldimethylammonium bromide to 100°C, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is maintained at 100-104°C for 5 hours, with sodium cyanide being added over the first 3 hours and the temperature being maintained for an additional 2 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but is scaled up to accommodate larger production volumes. The crude product is typically purified through distillation under reduced pressure to achieve a high yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid), basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl cyanides.
Reduction: 4-Chlorobenzylamine.
Hydrolysis: 4-Chlorobenzoic acid.
Scientific Research Applications
Chemical Synthesis
4-Chlorobenzyl cyanide serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:
- Pharmaceuticals : It is used in the synthesis of drugs such as Baclofen, which is utilized for muscle spasticity treatment.
- Agrochemicals : CBN is a precursor for the production of pyrethroid insecticides like fenvalerate and deltamethrin, which are effective against a wide range of pests .
Table 1: Comparison of CBN with Similar Compounds
Compound | Structure | Key Applications |
---|---|---|
This compound (CBN) | CBN | Pharmaceuticals, agrochemicals |
Benzyl cyanide | Benzyl Cyanide | Organic synthesis |
4-Chlorobenzyl bromide | CB Bromide | Organic synthesis |
4-Methoxyphenylacetonitrile | Methoxy | Organic synthesis |
Biological Research
In biological research, this compound is recognized for its potential therapeutic applications:
- Antifungal Activity : Derivatives of CBN have shown significant antifungal properties against Candida species by inhibiting hyphal formation and disrupting cell membrane integrity. This mechanism involves downregulating cellular phosphorylation through specific protein kinase inhibition.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Industrial Applications
In industry, CBN is used for:
- Manufacturing Insecticides : It plays a role in the production process of insecticides that are crucial for agricultural practices.
- Chemical Analysis : CBN is employed in biochemical analysis as a reagent for various analytical techniques.
Case Study 1: Synthesis of Pyrethroid Insecticides
A study focused on the use of this compound as an intermediate for synthesizing pyrethroid insecticides demonstrated its effectiveness in producing compounds with enhanced stability and pest control efficacy. The study highlighted the reaction pathways and conditions necessary for optimal yield.
Case Study 2: Antifungal Research
Research into the antifungal properties of CBN derivatives revealed that specific modifications to the base structure significantly increased efficacy against drug-resistant strains of Candida. This study provided insights into potential therapeutic strategies for combating fungal infections.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl cyanide involves its reactivity as a nitrile compound. The nitrile group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Benzyl Derivatives
Key Observations :
- Halogen Impact : The chlorine atom in this compound enhances electrophilicity compared to unsubstituted benzyl cyanide, facilitating nucleophilic substitutions. Bromine analogs (e.g., 4-chlorobenzyl bromide) are more reactive but pose higher toxicity .
- Positional Isomerism : 2-Chlorobenzyl cyanide (ortho-substituted) exhibits steric hindrance, reducing reactivity compared to the para-substituted analog .
Substituent Variants: Functional Group Modifications
Key Observations :
- Electron-withdrawing groups (e.g., -Cl) increase nitrile reactivity, while electron-donating groups (e.g., -CH$3$, -OCH$3$) reduce it.
- This compound outperforms methyl and methoxy analogs in ultrasound-assisted α-benzoyl formation, achieving 25–43% yields .
Key Observations :
- Higher LogP values in halogenated analogs (e.g., this compound: 2.41) indicate greater lipophilicity, influencing bioavailability in drug design .
- Chlorinated derivatives require stringent handling due to toxicity and corrosivity .
Key Observations :
Biological Activity
4-Chlorobenzyl cyanide (CAS Number: 140-53-4) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 151.59 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 266 °C
- Melting Point : 25-28 °C
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives such as 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime have shown strong antifungal activity against Candida species. These compounds inhibit hyphal formation and disrupt membrane permeability, effectively targeting drug-resistant strains. The proposed mechanism involves downregulation of cellular phosphorylation due to inhibition of specific protein kinases, leading to cell necrosis in C. albicans .
Anti-inflammatory Effects
This compound and its derivatives have demonstrated anti-inflammatory properties in various experimental models. One study indicated that certain oxime derivatives exhibit significant anti-inflammatory activity by modulating cytokine production and reducing inflammatory markers in vitro . These findings suggest potential applications in treating inflammatory diseases.
Cytotoxicity and Toxicological Studies
The toxicity profile of this compound has been investigated due to its cyanide component. Acute exposure can lead to severe health effects, including respiratory distress and central nervous system depression. In a case study involving acute cyanide poisoning, symptoms included pulmonary edema and lactic acidosis, underscoring the compound's potential hazards . Chronic exposure has been linked to neurological effects, including peripheral neuropathy and thyroid dysfunction in occupational settings .
Case Study 1: Acute Cyanide Poisoning
A notable case involved a 21-year-old male who ingested potassium cyanide containing this compound. The clinical presentation was marked by rapid onset of symptoms, including pulmonary edema and metabolic acidosis. Supportive treatment was initiated promptly; however, the delayed identification of the poison complicated management .
Case Study 2: Occupational Exposure
In a cohort study of electroplaters exposed to airborne cyanide concentrations, over 50% exhibited thyroid enlargement and other neurological symptoms. This highlights the long-term health risks associated with chronic exposure to compounds like this compound .
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Protein Kinase Inhibition : Disruption of kinase activity leads to altered phosphorylation states in target cells.
- Membrane Disruption : Compounds derived from this compound affect cell membrane integrity, enhancing permeability and promoting cell death.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis routes for 4-chlorobenzyl cyanide, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with cyanide ions under controlled conditions. A common method involves reacting 4-chlorobenzyl chloride with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 4–6 hours . Alternative routes include catalytic hydrogenation of this compound derivatives using Raney nickel under hydrogen pressure (1–3 atm) to achieve >85% yield . Key considerations:
- Temperature control : Higher temperatures (>80°C) risk side reactions (e.g., hydrolysis to 4-chlorophenylacetic acid).
- Solvent purity : Moisture in solvents reduces cyanide availability, lowering yield .
- Safety : Use cyanide scavengers (e.g., FeSO₄) to neutralize waste .
Q. How can researchers characterize this compound’s purity and structural integrity?
Standard characterization methods include:
- GC-MS : To detect impurities (e.g., residual 4-chlorobenzyl chloride) using a DB-5 column and electron ionization .
- NMR (¹H/¹³C) : Key peaks: δ 4.6 ppm (singlet, -CH₂CN), δ 7.3–7.5 ppm (aromatic protons) .
- Melting point : Discrepancies in reported values (27–30°C) suggest batch-dependent purity; recrystallize from ethanol for consistency .
- HPLC : Use a C18 column with UV detection at 254 nm to quantify purity (>98% for pharmaceutical intermediates) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes above 150°C, releasing HCN gas .
- Light sensitivity : Prolonged UV exposure causes nitrile group degradation; store in amber glass .
- Moisture : Hydrolyzes to 4-chlorophenylacetic acid in aqueous environments (half-life: 72 hours at pH 7) .
- Recommended storage : Dry, inert atmosphere (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How can conflicting data on this compound’s physicochemical properties (e.g., melting point, LogP) be resolved?
Reported discrepancies (e.g., melting points ranging from 25–30°C ) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) yield different crystalline forms .
- Impurity profiles : Residual solvents (e.g., ethyl acetate) depress melting points; use DSC for precise measurement .
- LogP variability : Experimental vs. computational (e.g., ChemAxon) values differ by ±0.3; validate via shake-flask method with octanol/water partitioning .
Q. What computational methods predict this compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : B3LYP/6-31G(d) models reveal electron-withdrawing effects of the -Cl group enhance electrophilicity at the benzylic carbon (partial charge: +0.42) .
- Molecular docking : Predicts binding affinity with cytochrome P450 enzymes (e.g., CYP3A4), critical for toxicity studies .
- Kinetic simulations : Transition state analysis using Gaussian 16 explains regioselectivity in multi-step syntheses (e.g., coupling with piperazine derivatives) .
Q. How can researchers address challenges in detecting trace this compound in environmental samples?
- SPME-GC-MS : Use a polydimethylsiloxane (PDMS) fiber for headspace extraction, achieving a detection limit of 0.1 ppb in water .
- LC-MS/MS : Employ electrospray ionization in negative mode (m/z 150 → 105 for quantification) .
- Interference mitigation : Mask Cl⁻ ions with AgNO₃ to prevent false positives in cyanide-specific assays .
Q. What experimental strategies optimize this compound’s use as a pharmaceutical intermediate?
Case study: Synthesis of sibutramine hydrochloride:
- Step 1 : React this compound with 1-(4-chlorophenyl)-1-cyclohexylpropan-2-amine under Mitsunobu conditions (DIAD, PPh₃) .
- Step 2 : Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) to remove diastereomers .
- Yield optimization : Replace traditional catalysts with Pd/C for hydrogenation (95% ee) .
Q. Data Contradiction Analysis
Q. Why do catalytic hydrogenation yields vary across studies (70–95%)?
- Catalyst activity : Raney nickel deactivates faster than Pd/C due to sulfur poisoning .
- Substrate purity : Trace moisture in this compound (>0.5%) inhibits hydrogenation .
- Pressure effects : Higher H₂ pressure (3 atm vs. 1 atm) reduces reaction time but increases explosion risk .
Q. How to reconcile conflicting toxicity reports (e.g., LD50 in rodents)?
- Route dependency : Oral LD50 (rat) = 320 mg/kg vs. dermal LD50 = >2000 mg/kg due to poor skin absorption .
- Metabolite variability : CYP2D6 polymorphism in test models affects HCN release rates .
Properties
IUPAC Name |
2-(4-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051708 | |
Record name | 4-Chlorophenylacetonitrile | |
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Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Chlorobenzyl cyanide | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 4-Chlorobenzyl cyanide | |
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CAS No. |
140-53-4 | |
Record name | (4-Chlorophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-53-4 | |
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Record name | 4-Chlorobenzyl cyanide | |
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Record name | 4-Chlorobenzyl cyanide | |
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Record name | Benzeneacetonitrile, 4-chloro- | |
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Record name | 4-Chlorophenylacetonitrile | |
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Record name | 4-chlorophenylacetonitrile | |
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Record name | 4-CHLOROBENZYL CYANIDE | |
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Synthesis routes and methods
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